An In-depth Technical Guide to 4-(Piperazin-1-yl)-1H-indazole: Chemical Properties, Structure, and Biological Relevance
An In-depth Technical Guide to 4-(Piperazin-1-yl)-1H-indazole: Chemical Properties, Structure, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of 4-(Piperazin-1-yl)-1H-indazole. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the fields of oncology and kinase inhibitor research.
Chemical Properties and Structure
4-(Piperazin-1-yl)-1H-indazole is a heterocyclic organic compound featuring a bicyclic indazole core linked to a piperazine ring at the 4-position. The indazole moiety, a fusion of benzene and pyrazole rings, is a well-recognized pharmacophore in medicinal chemistry, known for its diverse biological activities. The piperazine ring often enhances the solubility and pharmacokinetic properties of drug candidates.
Physicochemical Properties
While specific experimental data for the free base form of 4-(Piperazin-1-yl)-1H-indazole is limited in publicly available literature, the following table summarizes its known and predicted properties. It is recommended that these values be confirmed experimentally.
| Property | Value | Source/Comment |
| CAS Number | 105684-53-5 | [1][2][3] |
| Molecular Formula | C₁₁H₁₄N₄ | [1][2][3] |
| Molecular Weight | 202.26 g/mol | [1][2][3] |
| Appearance | White to off-white solid (predicted) | General property of similar compounds |
| Melting Point | Data not available | A related compound, [4-(2-hydroxypropyl)piperazin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone, has a melting point of 214-216 °C.[4] |
| Boiling Point | Data not available | |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO and methanol (predicted).[4] | Based on the properties of a related compound. |
| pKa | 16.32 ± 0.40 (Predicted) |
Structural Information
The chemical structure of 4-(Piperazin-1-yl)-1H-indazole consists of an indazole ring system where a piperazine moiety is attached at the C4 position. The indazole ring is aromatic and planar, while the piperazine ring typically adopts a chair conformation.
Key Structural Features:
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Indazole Core: A bicyclic aromatic system that can engage in various intermolecular interactions, including hydrogen bonding and π-stacking, with biological targets.
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Piperazine Ring: A six-membered saturated heterocycle containing two nitrogen atoms. The secondary amine in the piperazine ring can be a key site for further functionalization or can act as a hydrogen bond donor or acceptor.
Synthesis and Characterization
A plausible and commonly employed synthetic route to 4-(Piperazin-1-yl)-1H-indazole is through a nucleophilic aromatic substitution (SNAr) reaction.
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for 4-(Piperazin-1-yl)-1H-indazole.
Experimental Protocol: Synthesis of 4-(Piperazin-1-yl)-1H-indazole
This protocol is a general guideline based on similar reported syntheses of N-aryl piperazine derivatives and should be optimized for specific laboratory conditions.
Materials:
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4-Fluoro-1H-indazole
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Piperazine (excess, e.g., 5-10 equivalents)
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Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
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Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
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Ethyl acetate (EtOAc)
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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To a solution of 4-fluoro-1H-indazole (1.0 eq) in anhydrous DMF, add piperazine (5.0 eq) and potassium carbonate (3.0 eq).
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Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and pour it into cold water.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford 4-(piperazin-1-yl)-1H-indazole.
Analytical Characterization
The structure and purity of the synthesized 4-(Piperazin-1-yl)-1H-indazole should be confirmed by standard analytical techniques.
1. High-Performance Liquid Chromatography (HPLC):
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid or trifluoroacetic acid.
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Flow Rate: 1.0 mL/min.
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Detection: UV at an appropriate wavelength (e.g., 254 nm).
2. Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific experimental data for the target compound is not readily available, the expected chemical shifts for the core structures can be predicted.
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¹H NMR: Expected signals for the indazole aromatic protons, the piperazine methylene protons, and the N-H protons of both the indazole and piperazine rings. The aromatic protons of the indazole ring would typically appear in the range of δ 7.0-8.0 ppm. The piperazine protons would be expected in the upfield region, around δ 3.0-4.0 ppm.
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¹³C NMR: Signals corresponding to the carbon atoms of the indazole and piperazine rings.
3. Infrared (IR) Spectroscopy: Expected characteristic absorption bands include N-H stretching vibrations for the indazole and piperazine rings (typically in the range of 3200-3400 cm⁻¹), C-H stretching for the aromatic and aliphatic portions, and C=C and C=N stretching vibrations from the indazole ring.
4. Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (202.26 g/mol ).
Biological Activity and Signaling Pathways
Indazole derivatives are a prominent class of compounds in drug discovery, with several approved drugs targeting protein kinases. The 4-(piperazin-1-yl)-1H-indazole scaffold is present in a number of kinase inhibitors.
Potential Target: The PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several indazole-containing compounds have been identified as potent inhibitors of PI3K.
Caption: The PI3K/Akt/mTOR signaling pathway and the potential inhibitory action of 4-(Piperazin-1-yl)-1H-indazole.
Experimental Protocol: PI3K Inhibition Assay
To evaluate the inhibitory activity of 4-(Piperazin-1-yl)-1H-indazole against PI3K, a biochemical assay can be performed.
Materials:
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Recombinant human PI3K isoforms (e.g., p110α/p85α)
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PIP₂ substrate
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³²P-γ-ATP or a fluorescent ATP analog
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Kinase buffer
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4-(Piperazin-1-yl)-1H-indazole (test compound)
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Staurosporine (positive control)
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DMSO (vehicle control)
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Scintillation counter or fluorescence plate reader
Procedure:
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Prepare a dilution series of 4-(piperazin-1-yl)-1H-indazole in DMSO.
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In a microplate, add the kinase buffer, PI3K enzyme, and the test compound at various concentrations.
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Initiate the kinase reaction by adding a mixture of PIP₂ and ³²P-γ-ATP.
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Incubate the reaction at room temperature for a specified time (e.g., 30 minutes).
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Stop the reaction by adding a stop solution (e.g., 4M HCl).
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Extract the radiolabeled PIP₃ product and quantify the radioactivity using a scintillation counter.
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Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
4-(Piperazin-1-yl)-1H-indazole is a compound of significant interest for drug discovery, particularly in the development of kinase inhibitors. Its structural motifs suggest a potential role as an inhibitor of the PI3K/Akt/mTOR pathway, a critical signaling cascade in cancer. This technical guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and methods for its characterization and biological evaluation. Further experimental validation of the presented data is crucial for advancing the research and development of this promising scaffold.
